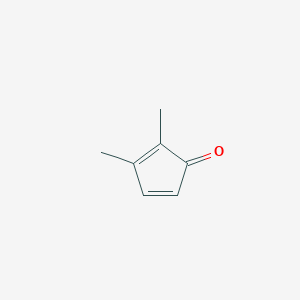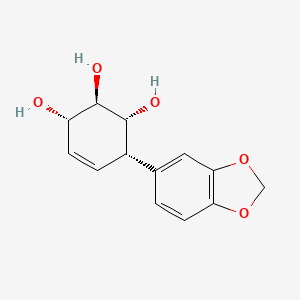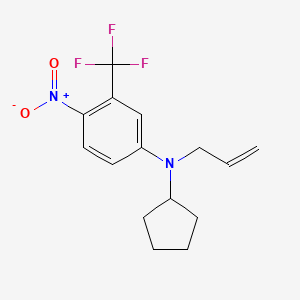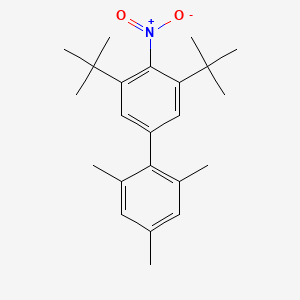
3',5'-Di-tert-butyl-2,4,6-trimethyl-4'-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl is an organic compound characterized by its complex structure, which includes tert-butyl groups, methyl groups, and a nitro group attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the nitration of a biphenyl precursor followed by alkylation to introduce the tert-butyl and methyl groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids like aluminum chloride.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen atoms or other functional groups at the aromatic ring positions.
Scientific Research Applications
3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups influence the compound’s steric and electronic properties. These features enable the compound to interact with specific molecular targets and pathways, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene: Another compound with tert-butyl groups and a mesitylene core, used as an antioxidant.
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but without the nitro group, used in different chemical reactions.
Properties
CAS No. |
143726-83-4 |
|---|---|
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-4-nitrophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C23H31NO2/c1-14-10-15(2)20(16(3)11-14)17-12-18(22(4,5)6)21(24(25)26)19(13-17)23(7,8)9/h10-13H,1-9H3 |
InChI Key |
SSSABMVHUJTPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=C(C(=C2)C(C)(C)C)[N+](=O)[O-])C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
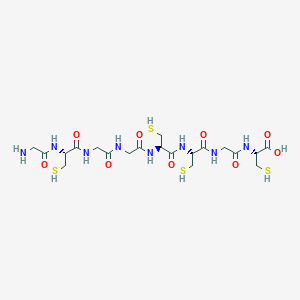
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)

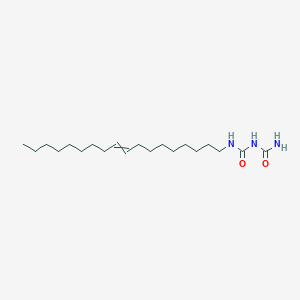
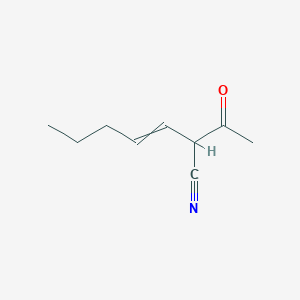
![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)


